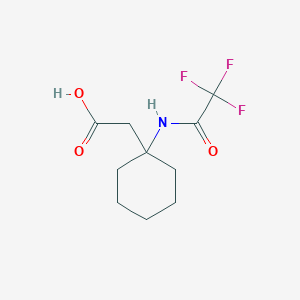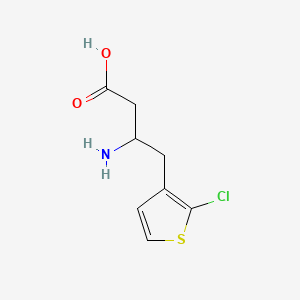![molecular formula C12H16O B13497187 {6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol](/img/structure/B13497187.png)
{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}methanol is an organic compound with the molecular formula C12H16O It is a derivative of benzoannulene, characterized by a methanol group attached to the 5th position of the tetrahydrobenzoannulene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-one} using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures such as extraction and purification .
Industrial Production Methods
Industrial production of {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}methanol may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is another method employed for large-scale synthesis. This method offers higher efficiency and yields .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {6,7,8,9-Tetrahydro-5h-benzoannulen-5-yl}methanol can undergo oxidation to form the corresponding aldehyde or ketone. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: {6,7,8,9-Tetrahydro-5h-benzoannulen-5-one}
Reduction: {6,7,8,9-Tetrahydro-5h-benzoannulene}
Substitution: {6,7,8,9-Tetrahydro-5h-benzoannulen-5-yl}chloride
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
Its structural similarity to natural substrates makes it a useful tool for investigating enzyme specificity and activity .
Medicine
In medicinal chemistry, {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}methanol is explored for its potential therapeutic properties. It serves as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}methanol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The compound’s hydroxyl group can form hydrogen bonds with amino acid residues, influencing the enzyme’s activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-one}
- {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}chloride
- {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}amine
Uniqueness
Compared to its similar compounds, {6,7,8,9-Tetrahydro-5h-benzo7annulen-5-yl}methanol is unique due to its hydroxyl functional group. This group imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-9-11-7-2-1-5-10-6-3-4-8-12(10)11/h3-4,6,8,11,13H,1-2,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBDVHKKNMOOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13497114.png)
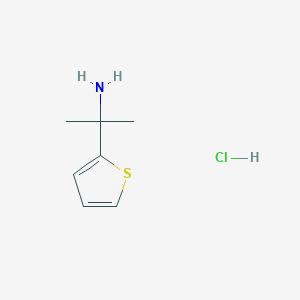
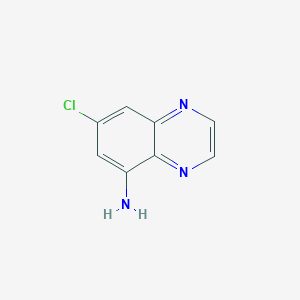
![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)
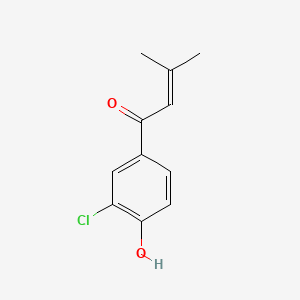

![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
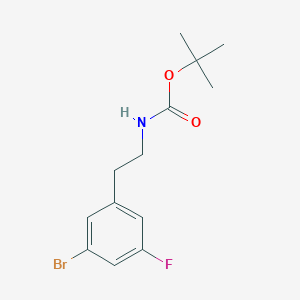
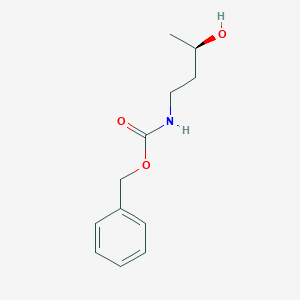
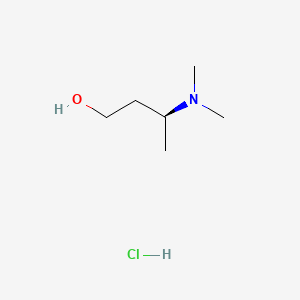
![2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13497178.png)
